Bromine Regiochemistry and Cross-Coupling Reactivity
The 3-position of the 4-oxo-1,4-dihydroquinoline scaffold is the thermodynamically and kinetically favored site for electrophilic bromination, as established in the Science of Synthesis compendium [1]. This regioselectivity means 3-bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile can be synthesized via direct bromination of 4-oxo-1,4-dihydroquinoline-6-carbonitrile (CAS 642477-81-4) using N-bromosuccinimide (NBS) or molecular bromine . In contrast, the 6-bromo regioisomer (CAS 364793-52-2, 6-bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile) requires a fundamentally different synthetic route (Gould-Jacobs cyclization of 3-bromoaniline with ethyl(ethoxymethylene)cyanoacetate), and the 8-bromo analog requires bromination of pre-functionalized 4-hydroxyquinoline [2]. For procurement, this translates to different cost structures: the 3-bromo-6-carbonitrile isomer benefits from a more convergent, late-stage bromination strategy, while the 6-bromo-3-carbonitrile isomer requires a linear synthesis with the bromine introduced at the aniline stage.
| Evidence Dimension | Synthetic accessibility (bromination regioselectivity) |
|---|---|
| Target Compound Data | 3-position bromination via direct electrophilic substitution of 4-oxo-1,4-dihydroquinoline-6-carbonitrile (late-stage functionalization) |
| Comparator Or Baseline | 6-bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile (CAS 364793-52-2): requires Gould-Jacobs cyclization from 3-bromoaniline (early-stage bromine introduction); 8-bromo analog: requires bromination of 4-hydroxyquinoline precursor |
| Quantified Difference | Qualitative: late-stage vs. early-stage bromination; convergent vs. linear synthetic strategy. No direct comparative yield data available. |
| Conditions | Synthetic organic chemistry; comparison of published synthetic routes |
Why This Matters
Procurement decisions should account for the fact that regioisomeric bromo-4-oxoquinoline-carbonitriles are not synthetically interchangeable—each requires a distinct synthetic route, impacting cost, scalability, and lead time for custom synthesis programs.
- [1] Science of Synthesis. Quinolin-4(1H)-ones and 4-Oxo-1,4-dihydroquinoline-3-carbonitriles. Thieme Chemistry. Bromination of 4-hydroxyquinolin-2-ones occurs at the 3-position. View Source
- [2] ChemicalBook. Reference Example 4: 7-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile synthesis from 3-bromoaniline and ethyl(ethoxymethylene)cyanoacetate. View Source
